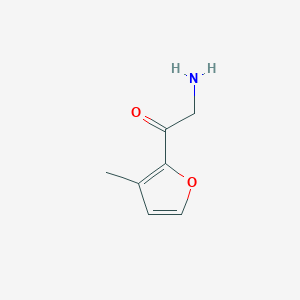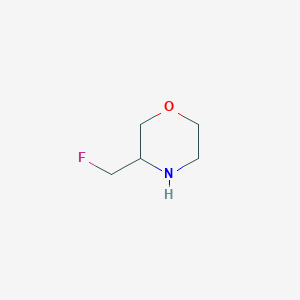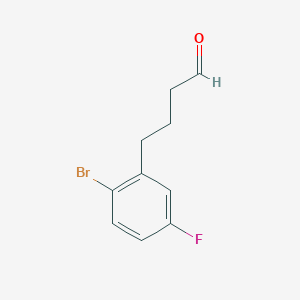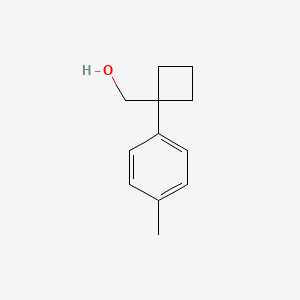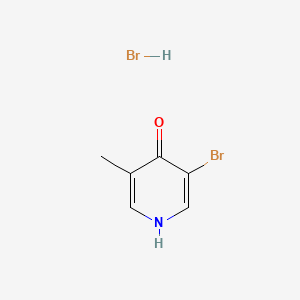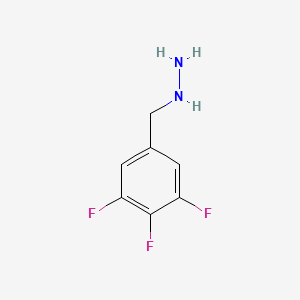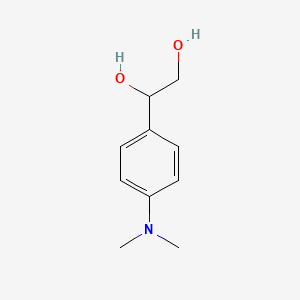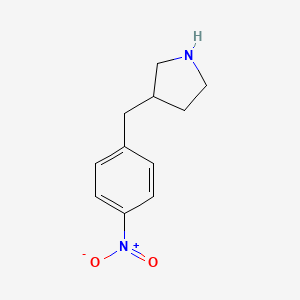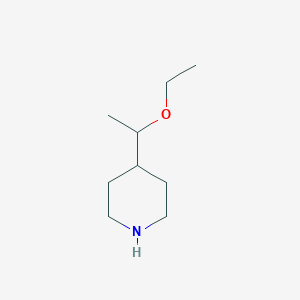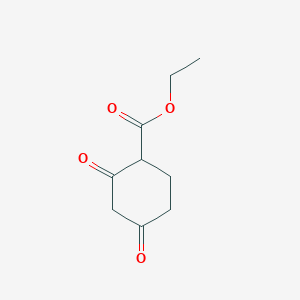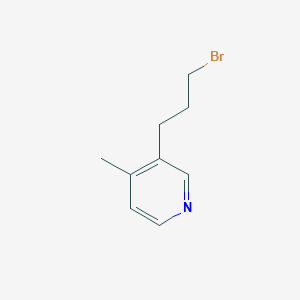
3-(3-Bromopropyl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromopropyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a bromopropyl group attached to the third carbon and a methyl group attached to the fourth carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination of 4-methylpyridine: This step involves the reaction of 4-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylpyridine.
Nucleophilic Substitution: The 3-bromo-4-methylpyridine is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromopropyl)-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include 3-(3-bromopropyl)-4-carboxypyridine or 3-(3-bromopropyl)-4-formylpyridine.
Reduction: Products include 3-(3-bromopropyl)-4-methylpiperidine.
Aplicaciones Científicas De Investigación
3-(3-Bromopropyl)-4-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromopropyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Bromopropyl)pyridine: Lacks the methyl group on the pyridine ring.
4-Methylpyridine: Lacks the bromopropyl group.
3-Bromopropylamine: Contains an amine group instead of a pyridine ring.
Uniqueness
3-(3-Bromopropyl)-4-methylpyridine is unique due to the presence of both a bromopropyl group and a methyl group on the pyridine ring
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
3-(3-bromopropyl)-4-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-8-4-6-11-7-9(8)3-2-5-10/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
TUXIESANLAVTBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


